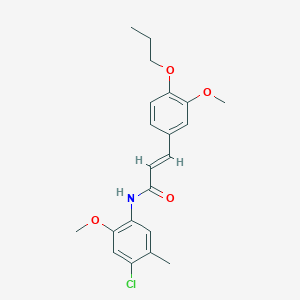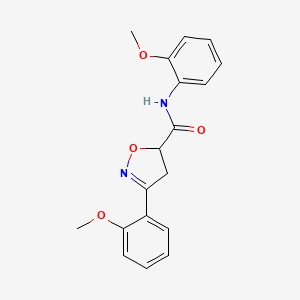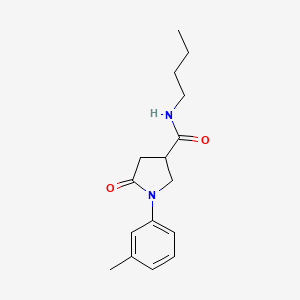
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide
Descripción general
Descripción
N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)acrylamide, commonly known as CMMPA, is a synthetic compound that belongs to the acrylamide family. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 413.9 g/mol. CMMPA has been extensively studied for its potential applications in scientific research due to its unique chemical structure and properties.
Mecanismo De Acción
The mechanism of action of CMMPA involves the inhibition of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins and other inflammatory mediators. CMMPA selectively inhibits COX-2, which is induced during inflammation, while sparing COX-1, which is involved in the maintenance of normal physiological functions.
Biochemical and physiological effects:
CMMPA has been found to exhibit potent anti-inflammatory and analgesic effects in various animal models. It has also been shown to reduce fever and inflammation in rats and mice. Additionally, CMMPA has been found to inhibit the growth of cancer cells in vitro, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using CMMPA in lab experiments is its selective inhibition of COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and other physiological processes. However, one of the limitations of using CMMPA is its low water solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for the study of CMMPA. One potential area of research is the development of more water-soluble derivatives of CMMPA that can be used in vivo. Another area of research is the investigation of the anticancer properties of CMMPA and its derivatives. Additionally, the role of COX-2 in various diseases such as Alzheimer's disease and cardiovascular disease could be further explored using CMMPA as a tool.
Aplicaciones Científicas De Investigación
CMMPA has been used in various scientific research studies due to its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic activities, making it a potential candidate for the development of new drugs.
Propiedades
IUPAC Name |
(E)-N-(4-chloro-2-methoxy-5-methylphenyl)-3-(3-methoxy-4-propoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClNO4/c1-5-10-27-18-8-6-15(12-20(18)26-4)7-9-21(24)23-17-11-14(2)16(22)13-19(17)25-3/h6-9,11-13H,5,10H2,1-4H3,(H,23,24)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYPHJWVPQBQGM-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=C(C=C(C(=C2)C)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=C(C=C(C(=C2)C)Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![methyl 3-(2-fluorobenzyl)-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4792511.png)
![methyl 2-({[7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B4792512.png)
![methyl 2-({[8-chloro-2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4792517.png)

![1-{[4-methoxy-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}azepane](/img/structure/B4792527.png)
![N-[2-(cyclohexylthio)ethyl]-3-phenylacrylamide](/img/structure/B4792550.png)
![1-{[3-(cyclopropylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(6-methyl-2-pyridinyl)piperazine](/img/structure/B4792560.png)
![3-[(cyclohexylcarbonyl)amino]-N-ethylbenzamide](/img/structure/B4792562.png)